tert-Butyl 4-hydroxypent-2-ynoate
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Overview
Description
tert-Butyl 4-hydroxypent-2-ynoate is an organic compound with the chemical formula C9H14O3. It is a tert-butyl ester derivative of 4-hydroxypent-2-ynoic acid. This compound is known for its unique reactivity due to the presence of both a hydroxyl group and an alkyne moiety, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Tert-Butyl 4-hydroxypent-2-ynoate is a complex organic compoundIt’s worth noting that similar compounds have been used as precursors to biologically active natural products like indiacen a and indiacen b .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly acting as a precursor in the synthesis of other compounds .
Biochemical Pathways
It’s plausible that it could be involved in the synthesis pathways of certain biologically active compounds .
Result of Action
As a potential precursor to biologically active compounds, it may contribute to the effects observed from these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-hydroxypent-2-ynoate can be synthesized through various methods. One common approach involves the reaction of tert-butyl propiolate with acetaldehyde in the presence of a strong base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. For example, tert-butyl esters can be synthesized from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxypent-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxopent-2-ynoate.
Reduction: Formation of tert-butyl 4-hydroxypent-2-ene or tert-butyl 4-hydroxypentane.
Substitution: Formation of tert-butyl 4-chloropent-2-ynoate.
Scientific Research Applications
tert-Butyl 4-hydroxypent-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxybut-2-ynoate
- tert-Butyl 4-hydroxyhex-2-ynoate
- tert-Butyl 4-hydroxyhept-2-ynoate
Uniqueness
tert-Butyl 4-hydroxypent-2-ynoate is unique due to its specific chain length and the presence of both a hydroxyl group and an alkyne moiety. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it particularly useful in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-hydroxypent-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTUWJPAWOQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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